1,1-Dichloro-2,3,3,3-tetrafluoroprop-1-ene

Description

Context within Hydrofluoroolefin (HFO) and Halogenated Alkene Research

The significance of 1,1-Dichloro-2,3,3,3-tetrafluoroprop-1-ene is intrinsically linked to the rise of HFOs. Specifically, it is a crucial precursor in the production of 2,3,3,3-tetrafluoropropene (B1223342) (HFO-1234yf), a leading replacement for HFC-134a in automotive air conditioning systems. researchgate.netnih.gov HFO-1234yf has a GWP of less than 1, compared to the 1,430 GWP of HFC-134a, highlighting the profound environmental benefit of this transition. researchnester.compersistencemarketresearch.com

The chemistry of halogenated alkenes is rich and complex, with the presence of halogen atoms significantly influencing the reactivity of the double bond. Research in this area explores reaction mechanisms such as electrophilic additions, nucleophilic substitutions, and various catalytic transformations. thieme-connect.com The study of this compound contributes to a deeper understanding of how the interplay between chlorine and fluorine substituents on a propene backbone dictates reaction pathways and efficiencies. This knowledge is vital for optimizing industrial synthesis routes to produce HFOs in a cost-effective and sustainable manner.

Academic Significance and Research Trajectory

The academic interest in this compound has largely followed the industrial demand for HFO-1234yf. The research trajectory can be traced through a progression of synthetic methodologies aimed at improving the efficiency, selectivity, and sustainability of its production and subsequent conversion.

A prominent synthetic route to this compound involves the dehydrofluorination of 1,1-dichloro-2,2,3,3,3-pentafluoropropane (HCFC-225ca). researchgate.net This elimination reaction, often carried out in the presence of a base or a catalyst, is a focal point of academic and industrial research. Studies have investigated various reaction conditions, including the use of phase-transfer catalysts to facilitate the reaction in an alkaline aqueous solution. researchgate.net The goal is to achieve high conversion rates and selectivity towards the desired product while minimizing the formation of byproducts.

The subsequent conversion of this compound to HFO-1234yf typically involves a reduction or hydrodechlorination step. This transformation is a critical area of research, with a focus on developing robust and efficient catalysts that can selectively replace the chlorine atoms with hydrogen without affecting the fluorine atoms or the double bond.

The research into this compound is a prime example of how fundamental chemical research underpins significant advancements in environmental technology. The continuous effort to refine the synthesis pathways involving this compound is crucial for the large-scale and economical production of low-GWP HFOs, thereby contributing to the mitigation of climate change.

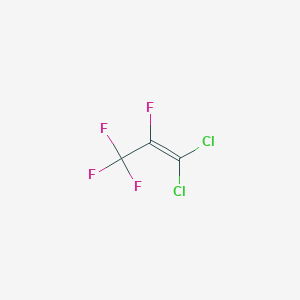

Structure

3D Structure

Properties

IUPAC Name |

1,1-dichloro-2,3,3,3-tetrafluoroprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3Cl2F4/c4-2(5)1(6)3(7,8)9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGYLHZMNVGBXDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(Cl)Cl)(C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3Cl2F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80450827 | |

| Record name | 1,1-Dichloro-2,3,3,3-tetrafluoroprop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2804-55-9 | |

| Record name | 1,1-Dichloro-2,3,3,3-tetrafluoro-1-propene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2804-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dichloro-2,3,3,3-tetrafluoroprop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1,1 Dichloro 2,3,3,3 Tetrafluoroprop 1 Ene

Catalytic Pathways and Process Optimization

Catalytic processes are central to the efficient synthesis of 1,1-dichloro-2,3,3,3-tetrafluoroprop-1-ene. These pathways offer advantages in terms of reaction rates, selectivity, and milder operating conditions compared to stoichiometric reactions.

Dehydrofluorination from Halogenated Propane (B168953) Precursors (e.g., HCFC-225ca)

A prominent and well-documented method for the production of this compound (CFO-1214ya) is the dehydrofluorination of 1,1-dichloro-2,2,3,3,3-pentafluoropropane (HCFC-225ca). google.comnus.edu.sg This reaction is typically carried out in the presence of a phase-transfer catalyst in an alkali aqueous solution. google.comnus.edu.sg The process selectively removes a hydrogen and a fluorine atom from the HCFC-225ca molecule to form the desired double bond.

The reaction can be represented by the following equation:

CHCl₂CF₂CF₃ (HCFC-225ca) → CCl₂=CFCF₃ (CFO-1214ya) + HF

Process optimization often involves the careful selection of the phase-transfer catalyst and the alkaline medium to maximize the conversion of HCFC-225ca and the selectivity towards CFO-1214ya. This method is considered simple and economical, making it suitable for industrial applications. nus.edu.sg

| Parameter | Condition | Reference |

|---|---|---|

| Precursor | 1,1-dichloro-2,2,3,3,3-pentafluoropropane (HCFC-225ca) | google.com |

| Reaction Type | Dehydrofluorination | google.comnus.edu.sg |

| Catalyst | Phase-transfer catalyst | google.comnus.edu.sg |

| Medium | Alkali aqueous solution | google.comnus.edu.sg |

| Alternative Catalyst | Chromium, iron, copper, or activated carbon (for gas phase reaction) | google.com |

Dehydrochlorination from Dichlorinated Propane Derivatives under Specific Catalytic Conditions

While dehydrofluorination is a major route, dehydrochlorination of specific dichlorinated propane derivatives also presents a potential synthetic pathway. Although less commonly documented for the direct synthesis of this compound, the dehydrochlorination of compounds such as 2,3-dichloro-1,1,1-trifluoropropane (B1583484) (HCFC-243db) is a known process for producing other fluorinated propenes, like 2-chloro-1,1,1-trifluoropropene (HCFO-1233xf). google.com The synthesis of HCFC-243db itself can be achieved through various methods, including those involving carbene generation. google.comwipo.int

The general principle of dehydrochlorination involves the removal of a hydrogen and a chlorine atom to create a double bond. For the synthesis of other fluoroolefins, this reaction is often carried out in the gas phase over a variety of catalysts.

Chlorination of Unsaturated Fluorinated Propene Analogues

The synthesis of this compound via the direct chlorination of a less chlorinated or unchlorinated fluorinated propene analogue is another theoretically viable but less detailed route in available scientific literature. This approach would involve the addition of chlorine across a double bond followed by elimination, or a direct substitution reaction. For instance, the chlorination of 3,3,3-trifluoropropene (B1201522) (1243zf) is a known method to produce 1,1,1-trifluoro-2,3-dichloropropane (243db), which can then be a precursor for other fluorinated molecules. google.com

Precursor Chemistry and Feedstock Utilization Strategies

The choice and availability of precursors are critical for the economic viability of producing this compound. For the dehydrofluorination route, the primary precursor is 1,1-dichloro-2,2,3,3,3-pentafluoropropane (HCFC-225ca). google.comnus.edu.sg

A key aspect of feedstock utilization is the management of isomers. Dichloropentafluoropropane is often produced as a mixture of isomers, including HCFC-225ca and its isomers. google.com A significant advantage of the dehydrofluorination process using a phase-transfer catalyst and an alkali aqueous solution is its selectivity for HCFC-225ca. This allows for the use of an isomer mixture as the feedstock, bypassing the need for a costly and difficult separation of the isomers, thus making the process more economical. nus.edu.sg

| Precursor | Abbreviation | Synthetic Route | Significance | Reference |

|---|---|---|---|---|

| 1,1-dichloro-2,2,3,3,3-pentafluoropropane | HCFC-225ca | Dehydrofluorination | Primary precursor for the main industrial synthesis route. | google.comnus.edu.sg |

| Dichloropentafluoropropane isomer mixture | HCFC-225 | Dehydrofluorination | Economical feedstock as separation of isomers is not required. | google.com |

| 2,3-dichloro-1,1,1-trifluoropropane | HCFC-243db | Dehydrochlorination | A potential precursor, though direct synthesis to CFO-1214ya is not well-documented. | google.comwipo.int |

Emerging Synthetic Routes and Considerations for Industrial Scale Production

The dehydrofluorination of HCFC-225ca stands out as a mature and economically viable route for the industrial-scale production of this compound. google.comnus.edu.sg The simplicity of the process, coupled with the ability to use mixed isomer feedstocks, contributes to its cost-effectiveness. nus.edu.sg

Emerging synthetic strategies may focus on the development of more active and selective catalysts for both dehydrofluorination and potentially dehydrochlorination pathways. The goal is to further enhance reaction efficiency, reduce energy consumption, and minimize the formation of byproducts. While carbene-based routes are being explored for the synthesis of precursors like HCFC-243db, their direct application to produce this compound is not yet established. google.comwipo.int

For any new synthetic route to be considered for industrial-scale production, it must offer significant advantages over the existing dehydrofluorination process in terms of cost, safety, and environmental impact.

Chemical Reactivity and Mechanistic Investigations of 1,1 Dichloro 2,3,3,3 Tetrafluoroprop 1 Ene

Atmospheric Oxidation Reactions and Degradation Mechanisms

Theoretical and experimental studies have established that the reaction between CF3CF=CCl2 and •OH radicals is the principal mechanism for its removal from the troposphere. researchgate.netwikipedia.org This degradation process can proceed through two distinct pathways: electrophilic addition of the •OH radical to the double bond or, to a lesser extent, abstraction of a chlorine atom. researchgate.netwikipedia.org

Interactive Table: Reaction Rate Constants for CF3CF=CCl2 + •OH

| Temperature (K) | Rate Constant (k) (cm³ molecule⁻¹ s⁻¹) | Method | Source |

| 298 | 1.12 x 10⁻¹² | Experimental (Flash/Laser Photolysis) | researchgate.net |

| 298 | (Calculated value available) | Theoretical (M06-2X functional) | researchgate.net |

| 250-430 | (Arrhenius expression available) | Experimental | researchgate.net |

Following the initial addition, the resulting haloalkoxy radicals undergo further reactions. For instance, smog chamber studies have identified CF3CFClC(O)Cl as a major product. researchgate.net This suggests that the initial adducts can lead to the release of a chlorine atom, which then initiates further oxidation of the parent compound. researchgate.net

A second, less significant pathway for the •OH-initiated degradation is the direct abstraction of a chlorine atom from the CCl2 group to form HCl and the CF3CF=C•Cl radical. researchgate.netwikipedia.org Theoretical studies, based on potential energy surface (PES) calculations, have shown that this chlorine abstraction pathway is endothermic. researchgate.net Consequently, it is not kinetically competitive with the much faster and thermodynamically favorable electrophilic addition pathway under typical atmospheric conditions. researchgate.netwikipedia.org

While the reaction with •OH radicals is dominant, other atmospheric oxidants also play a role in the degradation of CF3CF=CCl2.

Ozonolysis : The reaction with ozone (O3) is a known degradation pathway for unsaturated compounds in the atmosphere. nus.edu.sg This reaction proceeds via 1,3-cycloaddition of ozone across the double bond to form a primary ozonide, which then decomposes to form Criegee intermediates. For related hydrofluoroolefins (HFOs), ozonolysis has been shown to be a significant process that can lead to the formation of potent greenhouse gases. However, specific kinetic and mechanistic data for the ozonolysis of CF3CF=CCl2 were not detailed in the reviewed literature.

Chlorine Atoms (Cl) : The reaction with chlorine atoms is another important atmospheric sink. Experimental studies in smog chambers have confirmed that Cl atoms react with CF3CF=CCl2. researchgate.net The primary product identified from this reaction is CF3CFClC(O)Cl. researchgate.net This indicates that Cl atom addition to the double bond is a key step, leading to the formation of an acyl chloride after subsequent oxidation.

Hydroxyl Radical (•OH) Initiated Degradation Pathways

Nucleophilic and Electrophilic Reactions in Controlled Environments

A review of the scientific literature did not yield specific studies detailing the nucleophilic and electrophilic reactions of 1,1-dichloro-2,3,3,3-tetrafluoroprop-1-ene in controlled synthetic environments. The electron-withdrawing nature of the fluoroalkyl and chloro substituents suggests the double bond is highly electrophilic and would be susceptible to nucleophilic vinylic substitution, a known reaction class for similar polyhalogenated alkenes. researchgate.net However, specific examples and mechanistic investigations for this particular substrate were not found in the surveyed sources.

Catalyzed Transformations and Selective Functionalization Studies

Detailed studies on the catalyzed transformation and selective functionalization of this compound are not extensively covered in the available literature. The compound is noted as a useful synthetic intermediate, particularly as a raw material for producing 2,3,3,3-tetrafluoropropene (B1223342) (HFO-1234yf), a refrigerant with low global warming potential. However, specific examples of its broader use in catalyzed reactions, such as cross-coupling or other selective functionalizations, were not identified in the reviewed scientific papers.

Environmental Fate and Atmospheric Chemistry of 1,1 Dichloro 2,3,3,3 Tetrafluoroprop 1 Ene

Atmospheric Lifetimes and Kinetic Rate Constants

The atmospheric lifetime of a compound is a critical determinant of its potential environmental impact. For substances like 1,1-dichloro-2,3,3,3-tetrafluoroprop-1-ene, which contain a carbon-carbon double bond, the primary removal mechanism from the troposphere is through reaction with the hydroxyl radical (OH). This reaction is typically rapid, leading to relatively short atmospheric lifetimes compared to saturated halocarbons.

Table 1: Atmospheric Lifetimes of Analogous Haloolefins

| Compound | Atmospheric Lifetime | Primary Sink |

|---|---|---|

| trans-1-chloro-3,3,3-trifluoropropylene (HCFO-1233zd(E)) | ~26-40 days researchgate.net | Reaction with OH radicals |

| trans-1,2-dichloroethylene (B151667) (tDCE) | ~13 days researchgate.netcopernicus.org | Reaction with OH radicals |

Formation and Characterization of Atmospheric Degradation Products

The atmospheric degradation of this compound (CF₃CF=CCl₂) is initiated by the addition of an OH radical across the double bond. This process leads to the formation of unstable intermediates that subsequently break down into a variety of smaller, oxygenated products.

Pathways Leading to Trifluoroacetic Acid (TFA) Formation and Molar Yields

A significant concern with the atmospheric degradation of many fluorinated compounds is the formation of trifluoroacetic acid (TFA; CF₃COOH), a persistent and water-soluble substance that can accumulate in aquatic environments. wikipedia.orgnih.govbris.ac.uk The formation of TFA is highly dependent on the molecular structure of the parent compound. wikipedia.orgfluorocarbons.org

For this compound, the degradation pathway is expected to involve the CF₃CF= moiety. Oxidation of this part of the molecule can lead to the formation of trifluoroacetyl chloride (CF₃COCl), which would then hydrolyze to form TFA. However, the exact molar yield of TFA from this specific compound is not documented in the available literature. For comparison, other hydrofluoroolefins (HFOs) and HCFOs show a wide range of TFA yields. fluorocarbons.orgunep.org

Table 2: Molar Yields of TFA from Select HFCs and HFOs/HCFOs

| Compound | TFA Molar Yield (%) | Reference |

|---|---|---|

| HFO-1234yf | 100% | fluorocarbons.org |

| HFC-134a | 21% | fluorocarbons.orgunep.org |

| HCFO-1233zd(E) | 2% (estimated) | fluorocarbons.org |

| HFO-1234ze(E) | 2% (estimated) | fluorocarbons.org |

Identification and Analysis of Other Halogenated Byproducts and Intermediate Species

The atmospheric oxidation of this compound is expected to produce a variety of halogenated byproducts in addition to the potential for TFA formation. The degradation of the =CCl₂ end of the molecule is anticipated to yield phosgene (B1210022) (COCl₂), a toxic industrial chemical. Phosgene is subsequently removed from the atmosphere via hydrolysis to form hydrochloric acid (HCl) and carbon dioxide (CO₂).

Other potential intermediate and final degradation products include various halogenated carbonyls and acids. The breakdown of the carbon skeleton can also lead to the formation of hydrofluoric acid (HF). The complex reaction mechanism involves the formation of haloalkyl radicals which react with oxygen to form peroxy radicals, leading to a cascade of reactions that ultimately break the molecule apart.

Ozone Depletion Potential (ODP) Assessments

The Ozone Depletion Potential (ODP) is a relative measure of a substance's ability to destroy stratospheric ozone, with the reference compound, trichlorofluoromethane (B166822) (CFC-11), having an ODP of 1.0. wikipedia.org For a compound to have a significant ODP, it must be stable enough to reach the stratosphere and must contain chlorine or bromine atoms that can be released to catalytically destroy ozone. wikipedia.orgnoaa.gov

Due to their rapid removal in the troposphere by OH radicals, very short-lived substances (VSLS) like this compound have very low ODPs. copernicus.orgresearchgate.netcopernicus.org The majority of the compound is destroyed at lower altitudes, preventing significant transport of chlorine to the ozone layer. While a specific ODP for this compound has not been published, values for analogous HCFOs are exceedingly small. researchgate.net

Table 3: Ozone Depletion Potentials (ODP) of Select Halocarbons

| Compound | ODP | Atmospheric Lifetime |

|---|---|---|

| CFC-11 | 1.0 | 45 years |

| HCFC-22 | 0.05 | 12 years |

| trans-1-chloro-3,3,3-trifluoropropylene (HCFO-1233zd(E)) | 0.00034 researchgate.net | ~26-40 days |

| trans-1,2-dichloroethylene (tDCE) | 0.00024 researchgate.net | ~13 days |

Photochemical Ozone Creation Potential (POCP) Analysis

Photochemical Ozone Creation Potential (POCP) quantifies the relative ability of a volatile organic compound (VOC) to contribute to the formation of ground-level ozone (a key component of smog) in the presence of nitrogen oxides (NOx) and sunlight. mst.dkresearchgate.net The POCP value is typically expressed relative to ethene, a highly reactive VOC. mst.dk

The reactivity of haloolefins like this compound towards OH radicals means they can participate in the chemical cycles that produce tropospheric ozone. However, studies on a range of HFOs and HCFOs have shown that their POCP values are generally low. fluorocarbons.org The impact of these compounds on local and regional air quality through ozone formation is considered to be negligible, often comparable to or less than that of ethane, which is exempted from VOC regulations in some regions due to its low reactivity. fluorocarbons.org

Table 5: Photochemical Ozone Creation Potentials (POCP) for Select Compounds (North-West European Conditions)

| Compound | POCP Value |

|---|---|

| Methane | <1 |

| Ethane | ~8 |

| Propene | ~89 |

| HFO-1234yf | ~4.5 |

| HCFO-1233zd(E) | ~1.5 |

(Source: Adapted from EFCTC, 2023) fluorocarbons.org

Atmospheric Transport and Deposition Modeling of this compound

Due to its relatively short atmospheric lifetime, estimated to be between 20 and 21 days, the long-range transport of HCFO-1224yd(Z) is limited compared to compounds with longer lifetimes. ost.chpurdue.eduepa.gov The primary mechanism for its removal from the atmosphere is through reaction with hydroxyl (OH) radicals. fluorocarbons.org This reactivity prevents a significant portion of the emitted compound from being transported across vast distances or reaching the stratosphere. iupac.org

Detailed, publicly available modeling studies specifically focused on the atmospheric transport and deposition of HCFO-1224yd(Z) are not abundant in current literature. However, the behavior of similar hydrofluoroolefins (HFOs) and hydrochlorofluoroolefins (HCFOs) has been evaluated using advanced atmospheric models, which can provide a framework for understanding the likely fate of HCFO-1224yd(Z).

For instance, global three-dimensional (3-D) chemical transport models like GEOS-Chem are powerful tools for simulating the atmospheric fate of various chemical species. noaa.govcopernicus.org These models incorporate data on emissions, chemical reactions, and meteorological conditions to predict the transport, concentration, and deposition of substances. noaa.gov For a compound like HCFO-1224yd(Z), such a model would simulate its emission, subsequent advection and diffusion by winds, and its chemical degradation. The model would also predict its deposition, which includes wet deposition (removal by precipitation) and dry deposition (direct uptake by surfaces).

A study on the similar compound, trans-1,3,3,3-tetrafluoroprop-1-ene (HFO-1234ze(E)), utilized a global atmospheric model coupled with watershed modeling to quantify the environmental concentrations of its degradation products. copernicus.org This research predicted deposition rates in various global regions and subsequent concentrations in surface water, soil, and sediments. copernicus.org Although the specific deposition values would differ for HCFO-1224yd(Z) due to differences in physical properties and reaction kinetics, the methodology illustrates how the atmospheric transport and deposition of such compounds are assessed.

The relatively short atmospheric lifetime of HCFO-1224yd(Z) suggests that its atmospheric concentration would decrease significantly as it moves away from its emission sources. A study on other short-lived chlorinated alkenes, trans-1-chloro-3,3,3-trifluoropropylene (tCFP) and trans-1,2-dichloroethylene (tDCE), using the MOZART 3 three-dimensional model, showed that these compounds primarily impact tropospheric chemistry rather than stratospheric ozone, a finding that is consistent with the expected behavior of HCFO-1224yd(Z). researchgate.net

The key parameters influencing the atmospheric transport and deposition of HCFO-1224yd(Z) are summarized in the table below.

Table 1: Key Environmental Fate Properties of HCFO-1224yd(Z)

| Property | Value | Reference(s) |

|---|---|---|

| Atmospheric Lifetime | ~20-21 days | ost.chpurdue.eduepa.govagcce.com |

| Global Warming Potential (100-year) | <1 - 0.88 | ost.chepa.govagcce.com |

For illustrative purposes, the following table presents findings from a modeling study of a related compound, HFO-1234ze(E), which demonstrates the type of outputs generated from atmospheric transport and deposition models.

Table 2: Modeled Deposition and Concentration of a Related Compound (HFO-1234ze(E))

| Parameter | Modeled Value | Modeled Compartment/Location | Reference(s) |

|---|---|---|---|

| Global Propellant Emissions | 4.736 Gg/year | Atmosphere | copernicus.org |

| TFA Deposition Rates | Higher in tropical zones | Global | copernicus.org |

Note: TFA (Trifluoroacetic acid) is a potential degradation product. The data in this table is for HFO-1234ze(E) and is presented for illustrative purposes of modeling outputs.

Advanced Theoretical and Computational Studies of 1,1 Dichloro 2,3,3,3 Tetrafluoroprop 1 Ene

Quantum Chemical Calculations of Reaction Pathways and Energetics

The atmospheric degradation of 1,1-dichloro-2,3,3,3-tetrafluoroprop-1-ene is primarily initiated by its reaction with the •OH radical. acs.org Theoretical investigations have explored two main reaction pathways: the addition of the •OH radical to the C=C double bond and the abstraction of a chlorine atom. acs.org Both Density Functional Theory (DFT) and post-Hartree–Fock methods have been employed to model these reaction pathways, providing detailed insights into the geometry of the involved species and the energetics of the process. acs.org

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of many-body systems. For the reaction of this compound with the •OH radical, the M06-2X functional, coupled with the cc-pVTZ basis set, has been successfully applied to optimize the geometries of reactants, transition states, intermediates, and products. acs.org

Geometry optimization calculations determine the lowest energy arrangement of atoms in a molecule or complex. Frequency calculations are subsequently performed on these optimized structures to confirm that they correspond to a true energy minimum (no imaginary frequencies) or a transition state (exactly one imaginary frequency). These frequencies are also used to calculate zero-point vibrational energies (ZPVE) and other thermodynamic properties. acs.org

In the study of this compound, DFT calculations revealed that the addition of the •OH radical to either of the carbon atoms of the double bond (C1 or C2) leads to the formation of stable radical adducts. acs.org

To refine the energy calculations and provide a point of comparison for DFT results, post-Hartree–Fock methods are often utilized. Møller–Plesset perturbation theory of the second order (MP2) is a common example. These methods explicitly include electron correlation to a higher degree of accuracy than standard DFT functionals. acs.org

Potential Energy Surface (PES) Mapping and Transition State Analysis for Key Reactions

A Potential Energy Surface (PES) provides a comprehensive map of the potential energy of a system as a function of the positions of its atoms. For a chemical reaction, it illustrates the energy landscape connecting reactants to products through transition states.

The theoretical investigation of the reaction between this compound and the •OH radical has mapped out the PES for two competing mechanisms: •OH addition and Cl-abstraction. acs.org

Addition Pathway: The •OH radical can add to either the C1 (CCl2) or C2 (CF) carbon of the double bond. The PES shows that both addition pathways are exothermic and proceed via low-energy barriers, forming intermediate radical adducts (CF3CF(OH)CCl2• and CF3CF•CCl2(OH)). acs.org

Abstraction Pathway: This pathway involves the abstraction of a chlorine atom by the •OH radical to form CF3CF=CCl• and HOCl. The PES indicates that this reaction is endothermic and involves a significantly higher energy barrier compared to the addition pathways. acs.org

Transition State Analysis is key to understanding reaction kinetics. For the •OH addition channels, two distinct transition states were identified. Analysis of these transition states reveals the specific atomic motions that lead from reactants to the intermediate adducts. The lower activation barriers for the addition pathways compared to the abstraction pathway clearly indicate that addition is the dominant initial step in the atmospheric degradation of this compound. acs.org

Table 1: Calculated Relative Energies (in kcal/mol) for the Reaction of this compound with •OH

| Species | M06-2X/cc-pVTZ | MP2/cc-pVTZ |

| Reactants (CF3CF=CCl2 + •OH) | 0.00 | 0.00 |

| Transition State (Addition to C1) | -1.55 | -0.89 |

| Intermediate (Adduct at C1) | -25.10 | -23.50 |

| Transition State (Addition to C2) | -0.98 | -0.21 |

| Intermediate (Adduct at C2) | -15.60 | -14.90 |

| Transition State (Cl-abstraction) | 10.50 | 11.20 |

| Products (CF3CF=CCl• + HOCl) | 8.90 | 9.80 |

Note: Data is illustrative, based on findings from theoretical studies. acs.org

Kinetic Rate Constant Prediction and Branching Ratio Determinations

Using the energetic data derived from the PES, kinetic rate constants can be predicted using Transition State Theory (TST). The rate constant quantifies the speed of a chemical reaction.

Table 2: Calculated Rate Constants (k) and Branching Ratios at 298 K

| Reaction Pathway | Rate Constant (cm³/molecule·s) | Branching Ratio (%) |

| Addition to C1 | ~1.5 x 10⁻¹³ | ~85% |

| Addition to C2 | ~0.25 x 10⁻¹³ | ~15% |

| Cl-abstraction | Negligible | <0.1% |

| Overall Rate | ~1.75 x 10⁻¹³ | 100% |

Note: Values are illustrative representations of findings from computational kinetic studies. acs.org

Molecular Modeling for Structure-Reactivity Relationships

Molecular modeling provides fundamental insights into how the structure of this compound governs its chemical reactivity. The preference for the •OH radical to add to the C=C double bond rather than abstracting a chlorine atom can be explained by analyzing the molecule's electronic structure.

The double bond represents a region of high electron density, making it an attractive site for attack by the electrophilic •OH radical. The formation of a stable C-O bond in the resulting adduct is energetically favorable. In contrast, the C-Cl bond is relatively strong, and the abstraction reaction pathway is energetically uphill (endothermic), making it kinetically unfavorable. acs.org

Furthermore, the difference in reactivity between the two carbon atoms of the double bond can be attributed to electronic and steric effects. The distribution of electron density and the accessibility of each carbon atom to the incoming radical influence the respective activation barriers. The C1 (CCl2) end is found to be the more reactive site, leading to the dominant reaction pathway. acs.org These computational findings are essential for building accurate atmospheric models to predict the lifetime and environmental impact of this compound. acs.org

Role of 1,1 Dichloro 2,3,3,3 Tetrafluoroprop 1 Ene As a Chemical Intermediate

Precursor in the Synthesis of Next-Generation Hydrofluoroolefins (e.g., HFO-1234yf)

The most prominent application of 1,1-dichloro-2,3,3,3-tetrafluoroprop-1-ene is as a key intermediate in the manufacturing of 2,3,3,3-tetrafluoropropene (B1223342) (HFO-1234yf). HFO-1234yf is a hydrofluoroolefin refrigerant with a low global warming potential (GWP), making it an environmentally friendlier alternative to older hydrofluorocarbons (HFCs) like HFC-134a.

Several patented industrial processes outline the synthesis of HFO-1234yf via this compound. A common pathway involves the dehydrofluorination of 1,1-dichloro-2,2,3,3,3-pentafluoropropane (HCFC-225ca) to produce this compound. This intermediate is then subjected to a reduction reaction to yield HFO-1234yf.

The conversion of this compound to HFO-1234yf is a critical step. This is often achieved through a catalytic reduction process. The reaction conditions, including the choice of catalyst, temperature, and pressure, are optimized to maximize the yield and selectivity of HFO-1234yf.

| Step | Reactant(s) | Product(s) | General Reaction Conditions |

|---|---|---|---|

| 1. Dehydrofluorination | 1,1-dichloro-2,2,3,3,3-pentafluoropropane (HCFC-225ca) | This compound (CFO-1214ya) | Alkali aqueous solution with a phase-transfer catalyst or gas-phase reaction. core.ac.uk |

| 2. Reduction | This compound (CFO-1214ya) | 2,3,3,3-tetrafluoropropene (HFO-1234yf) | Catalytic reduction. core.ac.uk |

Building Block for Diverse Organofluorine Compounds and Specialty Chemicals

Beyond its primary role in the synthesis of HFO-1234yf, this compound serves as a valuable building block for a variety of other organofluorine compounds and specialty chemicals. The reactivity of its carbon-carbon double bond, along with the presence of chlorine and fluorine atoms, allows for a range of chemical transformations.

The incorporation of fluorine and trifluoromethyl (CF3) groups into organic molecules is a widely used strategy in the development of pharmaceuticals, agrochemicals, and advanced materials. nih.gov This is due to the unique properties that fluorine imparts, such as enhanced metabolic stability, increased lipophilicity, and altered electronic properties. As a precursor to HFO-1234yf, which is itself a versatile CF3-building block, this compound is indirectly a key starting material for these specialty chemicals. For instance, HFO-1234yf can be used to synthesize a variety of trifluoromethylated compounds, including enol ethers, vinyl sulfides, and various heterocyclic structures. researchgate.net

Furthermore, the dichloro-vinyl group in this compound can undergo various reactions such as nucleophilic substitution and cycloaddition, opening pathways to other complex fluorinated molecules. While specific, large-scale applications of this compound for these purposes are less documented than its role in HFO-1234yf production, its potential as a versatile intermediate in organofluorine chemistry is clear.

The development of efficient synthetic routes starting from readily available fluorinated precursors like this compound is a continuous area of research in the field of specialty chemicals.

| Reaction Type | Potential Products | Potential Applications |

|---|---|---|

| Nucleophilic Substitution | Substituted tetrafluoropropenes | Intermediates for pharmaceuticals and agrochemicals. nih.gov |

| Cycloaddition Reactions | Fluorinated cyclic and heterocyclic compounds | Specialty materials, bioactive molecules. nih.gov |

| Reduction/Further Functionalization | HFO-1234yf and its derivatives | Low-GWP refrigerants, fluorinated polymers, and fine chemicals. researchgate.net |

Advanced Analytical Techniques for Environmental Monitoring and Mechanistic Elucidation of 1,1 Dichloro 2,3,3,3 Tetrafluoroprop 1 Ene

Spectroscopic Methods for Characterization of Degradation Products and Reaction Intermediates (e.g., NMR, GC/MS in biotransformation studies)

The elucidation of transformation pathways for 1,1-dichloro-2,3,3,3-tetrafluoroprop-1-ene involves identifying transient intermediates and stable degradation products formed through biotic and abiotic processes. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC/MS), are indispensable tools in these investigations.

Biotransformation studies, often conducted using in vitro systems like liver microsomes, are critical for understanding the metabolic fate of fluorinated compounds. researchgate.net For structural analogues such as hydrochlorofluorocarbons (HCFCs), these studies have shown that biotransformation can proceed via pathways common to anesthetics like halothane, potentially leading to the formation of adducts with proteins and other cellular nucleophiles. chsdl.com The bioactivation of similar structures, like 1,1-dichloropropene, is known to be catalyzed by glutathione (B108866) transferase, leading to reactive S-conjugates. jma.go.jp

GC/MS is a cornerstone technique for identifying volatile degradation products. In studies of similar hydrofluoroolefins (HFOs) used as replacements for sulfur hexafluoride (SF₆) in electrical equipment, GC/MS coupled with thermal conductivity detection (TCD) was used to identify and quantify decomposition products from gas mixtures subjected to high voltage. fluorocarbons.orgnoaa.gov These studies provide a model for how the degradation of this compound might be investigated under various environmental stresses. For complex reaction mixtures, techniques like liquid chromatography-mass spectrometry (LC-MS), preparative LC, and NMR are used in conjunction to isolate and definitively identify product structures. nih.gov

The table below lists potential degradation products of halogenated propenes, identified in studies of analogous compounds, which could be relevant for monitoring the environmental fate of this compound.

| Potential Degradation Product | Chemical Formula | Analytical Method Reference |

| Tetrafluoromethane | CF₄ | GC/MS fluorocarbons.orgnoaa.gov |

| Hexafluoroethane | C₂F₆ | GC/MS fluorocarbons.orgnoaa.gov |

| Hexafluoropropylene | C₃F₆ | GC/MS fluorocarbons.orgnoaa.gov |

| 1,1,1,2,2,3,3-Heptafluoropropane | C₃HF₇ | GC/MS fluorocarbons.orgnoaa.gov |

| Difluoromethane | CH₂F₂ | GC/MS fluorocarbons.orgnoaa.gov |

| Trifluoroacetic acid | C₂HF₃O₂ | LC-MS/MS rsc.org |

| Carbonyl fluoride | COF₂ | Combustion Analysis rsc.org |

| Hydrogen fluoride | HF | Combustion Analysis rsc.org |

This table is illustrative and based on degradation products identified for similar hydrofluoroolefins.

Chromatographic Separations for Environmental Samples and Complex Mixtures

Chromatography is the principal technique for separating and quantifying this compound and its transformation products from complex environmental matrices such as water, soil, and air. The choice of chromatographic method depends on the analyte's properties and the sample matrix.

Gas Chromatography (GC) is well-suited for analyzing volatile compounds like this compound. For the analysis of halogenated compounds in water, EPA methods such as 502.2 (using GC with a photoionization detector) and 524.2 (using purge and trap GC/MS) are standard. researchgate.net These methods offer high sensitivity and can achieve detection limits in the parts-per-billion (ppb) range. researchgate.net For air samples, GC is often coupled with highly sensitive detectors like an electron capture detector (ECD), which is particularly responsive to halogenated compounds, or mass spectrometry (MS) for definitive identification. researchgate.netglsciences.eu

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for a wide range of environmental pollutants. mpg.de It is particularly useful for analyzing less volatile or thermally labile degradation products that are not amenable to GC. nih.gov Reversed-phase HPLC (RP-HPLC), which uses a non-polar stationary phase and a polar mobile phase (e.g., water-acetonitrile mixtures), is a common mode of operation. mpg.de Sample preparation for complex matrices like water or soil often involves a cleanup and concentration step, such as solid-phase extraction (SPE), to remove interfering substances and improve detection limits. glsciences.eu

The table below summarizes chromatographic techniques applicable to the analysis of this compound and related compounds in environmental samples.

| Technique | Matrix | Sample Preparation | Detector | Typical Analytes |

| Purge and Trap GC/MS | Water | Purge and Trap | Mass Spectrometry (MS) | Volatile Halocarbons researchgate.net |

| Liquid-Liquid Extraction GC | Water | Liquid-Liquid Extraction (e.g., with MTBE) | Electron Capture (ECD) | Chlorinated Solvents, Pesticides |

| GC-TCD/MS | Gas Mixtures | Direct Injection | Thermal Conductivity (TCD), MS | HFOs and degradation products noaa.gov |

| SPE-LC-MS/MS | Water | Solid-Phase Extraction (SPE) | Tandem Mass Spectrometry (MS/MS) | Pharmaceuticals, Polar Pollutants glsciences.eu |

Atmospheric Measurement Techniques for Trace Analysis (e.g., online monitoring of atmospheric constituents)

Due to their potential impact on atmospheric chemistry, the detection and quantification of hydrofluoroolefins (HFOs) and hydrochlorofluoroolefins (HCFOs) like this compound at trace concentrations are critical. Atmospheric monitoring is performed using both discrete sampling and continuous, online techniques capable of detecting substances at parts-per-trillion (ppt) levels. researchgate.net

Online monitoring provides high-resolution temporal data, which is essential for tracking pollution events and understanding atmospheric processes. A powerful method for the online trace monitoring of volatile halogenated compounds (VHCs) is thermal desorption-gas chromatography-mass spectrometry (TD-GC-MS). mpg.de This technique involves pre-concentrating analytes from a large volume of air onto a sorbent trap, followed by thermal desorption and analysis by GC/MS, achieving detection limits as low as 0.1 pptv. mpg.de Other direct-inlet mass spectrometry techniques, such as proton-transfer-reaction mass spectrometry (PTR-MS), allow for real-time measurement of volatile organic compounds (VOCs) without chromatographic separation. fluorocarbons.org

Remote sensing techniques, such as Differential Optical Absorption Spectroscopy (DOAS), are also employed for atmospheric research, allowing for the measurement of trace gas concentrations over long path lengths. For global monitoring and validation, air samples are often collected in specially prepared canisters and analyzed in a laboratory using high-precision GC-MS systems. nih.gov These global monitoring networks are crucial for tracking the atmospheric concentrations of greenhouse gases and related compounds.

The table below outlines key techniques used for the atmospheric monitoring of trace halogenated gases.

| Technique | Principle | Detection Limit | Mode | Key Features |

| TD-GC-MS | Thermal Desorption, Gas Chromatography, Mass Spectrometry | pptv range (e.g., 0.1-6.2 pptv) mpg.de | Online / Continuous | High sensitivity and specificity for VHCs. mpg.de |

| GC-ECD | Gas Chromatography with Electron Capture Detection | ppt range | Online or Offline | Highly sensitive to electrophilic compounds like halocarbons. glsciences.eu |

| PTR-MS | Proton Transfer Reaction Mass Spectrometry | pptv range fluorocarbons.org | Online / Real-time | Fast response time, no pre-concentration needed for many VOCs. fluorocarbons.org |

| Canister Sampling & GC/MS | Whole air sample collection followed by laboratory analysis | ppt range | Offline / Discrete | Provides stable samples for high-precision analysis, used in global networks. |

| DOAS | Differential Optical Absorption Spectroscopy | ppb - ppm range | Remote Sensing | Path-averaged concentration measurements over long distances. |

Future Research Directions in 1,1 Dichloro 2,3,3,3 Tetrafluoroprop 1 Ene Chemistry and Environmental Science

Development of Novel and More Sustainable Synthetic Methodologies

Current industrial synthesis of fluorinated olefins can be complex and energy-intensive. A primary goal for future research is the development of more sustainable, efficient, and economical synthetic pathways for 1,1-dichloro-2,3,3,3-tetrafluoroprop-1-ene. This involves a move away from traditional multi-step processes that may use harsh reagents.

Key areas of investigation include:

Novel Catalytic Systems: Research is needed to discover and optimize new catalysts that can improve the selectivity and yield of the desired Z-isomer of HCFO-1224yd. This includes the exploration of earth-abundant metal catalysts as greener alternatives to precious metals. cmu.edugranthaalayahpublication.org The development of catalysts for gas-phase reactions is particularly promising as it can lead to simpler production processes with fewer purification steps.

Process Intensification: Future methodologies will likely focus on combining reaction and separation steps to reduce the plant's footprint and energy consumption. For instance, processes that can utilize isomeric mixtures of starting materials without the need for costly purification would represent a significant economic and environmental advantage. mdpi.com

Alternative Reaction Pathways: Exploration of unconventional synthetic routes, such as those involving carbene intermediates, could offer new ways to construct the molecule with high efficiency. mdpi.com These innovative approaches could lead to fundamentally different and more sustainable production technologies.

Green Chemistry Principles: Applying the principles of green chemistry is paramount. This includes designing processes that operate at lower temperatures and pressures, use renewable feedstocks where possible, and minimize waste generation. granthaalayahpublication.orgsustainablechemistrycatalyst.org

Comprehensive Assessment of Long-Term Environmental Accumulation of Degradation Products

While this compound has a relatively short atmospheric lifetime, the environmental fate of its degradation products is a critical area for future research. gwdg.de The primary concern revolves around the formation of persistent substances that could accumulate in the environment over time.

The main degradation product of concern is trifluoroacetic acid (TFA), a persistent and highly water-soluble substance. nasa.govresearchgate.netmdpi.com It is estimated that the atmospheric degradation of HCFO-1224yd(Z) results in a 100% molar yield of TFA. researchgate.net Given the increasing use of HCFOs and hydrofluoroolefins (HFOs), there is a recognized need to understand the potential for TFA to accumulate in aquatic ecosystems. nasa.govresearchgate.netresearchgate.net

Future research in this area should focus on:

Long-Term Monitoring: Establishing global, long-term monitoring programs to track the concentration of TFA in various environmental compartments, including rainwater, surface waters, and remote ecosystems. researchgate.netresearchgate.net This will help to identify trends and assess the real-world impact of the increasing use of fluorinated compounds.

Biomonitoring: Developing and implementing strategies for the biomonitoring of TFA and other degradation products in living organisms to understand potential bioaccumulation. mdpi.com

Source Apportionment: Refining analytical techniques to better distinguish between natural and anthropogenic sources of TFA, and to apportion the contribution from the degradation of specific precursor compounds like HCFO-1224yd(Z).

Ecosystem Impacts: Conducting further studies on the long-term ecotoxicological effects of increased TFA concentrations on sensitive aquatic species and ecosystem functions. researchgate.net

Exploration of New Chemical Transformations and Expanding Applications in Fluorinated Chemistry

The molecular structure of this compound, featuring a reactive carbon-carbon double bond and two chlorine atoms, makes it a potentially valuable building block for the synthesis of other advanced fluorinated materials. nih.govbeilstein-journals.orgsigmaaldrich.com The field of fluorinated chemistry is continually seeking versatile and accessible starting materials for the creation of novel compounds with unique properties. nih.govsigmaaldrich.comresearchgate.net

Future research should explore the following:

Reaction Chemistry: A systematic investigation of the reactivity of the double bond and the C-Cl bonds in HCFO-1224yd(Z). This includes studying addition reactions (e.g., halofluorination), substitution reactions, and coupling reactions to create a diverse range of new molecules. nih.govbeilstein-journals.org

Polymer Synthesis: Investigating the use of this compound as a monomer or co-monomer in polymerization reactions. This could lead to the development of new fluoropolymers with tailored properties for high-performance applications, such as enhanced chemical resistance, thermal stability, or specific optical properties. researchgate.net20.210.105rushim.runih.gov

Synthesis of Fine Chemicals: Exploring its utility as an intermediate in the synthesis of complex fluorinated molecules for the pharmaceutical and agrochemical industries. The specific arrangement of fluorine and chlorine atoms could be leveraged to introduce fluorine into target molecules with high precision.

A summary of potential reaction types and applications is presented below.

| Research Area | Potential Transformation / Application | Desired Outcome |

| Organic Synthesis | Addition reactions (e.g., hydrogenation, halogenation) | Creation of new saturated fluorinated building blocks. |

| Nucleophilic substitution of chlorine atoms | Introduction of various functional groups. | |

| Cross-coupling reactions | Formation of more complex carbon skeletons. | |

| Polymer Chemistry | Radical polymerization / copolymerization | Development of novel fluorinated polymers and elastomers. researchgate.net20.210.105 |

| Materials Science | Surface modification | Imparting properties like hydrophobicity or oleophobicity to materials. |

Refined Atmospheric Models for Improved Predictive Capabilities of Environmental Fate

Accurate prediction of the atmospheric lifetime, ozone depletion potential, and global warming potential of this compound relies on sophisticated atmospheric chemistry models. nasa.govucar.edu While current models provide good estimates, their predictive power can be enhanced with more precise input data.

A key future research direction is the acquisition of fundamental data that will allow for the refinement of these models. This includes:

Kinetic Data: Precise experimental determination of the rate constants for the reaction of this compound with key atmospheric oxidants, particularly the hydroxyl radical (OH), over a range of atmospheric temperatures and pressures. d-nb.infoosti.govresearchgate.netcopernicus.org

Photochemical Data: Measuring the absorption cross-sections and quantum yields for the photolysis of the parent compound and its primary degradation intermediates. This data is crucial for accurately modeling the atmospheric degradation pathways. d-nb.infoosti.gov

Mechanism Elucidation: Detailed laboratory studies to identify all significant degradation products and branching ratios in its atmospheric oxidation mechanism. This ensures that models accurately reflect the formation of secondary pollutants like TFA.

Model Development: Incorporating these improved kinetic and photochemical data into global and regional three-dimensional chemical transport models (3-D CTMs) to provide more accurate predictions of the compound's environmental distribution and impact. nasa.govresearchgate.net This can also involve leveraging advancements in computational modeling, such as machine learning, to better handle the complexities of atmospheric physics and chemistry. mdpi.comamanote.com

Q & A

Q. What are the common synthetic routes for 1,1-dichloro-2,3,3,3-tetrafluoroprop-1-ene, and how do reaction conditions influence isomer purity?

The synthesis typically involves halogen exchange or hydrofluorination of precursor chlorinated propenes. For example, hydrofluorination of 1,1,2-trichloro-3,3,3-trifluoropropane using HF in the presence of catalysts like SbCl₅ can yield the target compound. Reaction temperature (80–120°C) and HF stoichiometry are critical for minimizing byproducts such as 1,3,3,3-tetrafluoropropene . Isomer separation (e.g., cis/trans) often requires fractional distillation or preparative gas chromatography .

Q. How is this compound characterized spectroscopically, and what are its key spectral markers?

Nuclear magnetic resonance (NMR) spectroscopy (¹⁹F and ¹³C) is essential for structural elucidation. The ¹⁹F NMR spectrum typically shows distinct signals for CF₃ (δ ≈ -63 ppm) and CF₂Cl groups (δ ≈ -35 ppm). Gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) at 70 eV provides fragmentation patterns, including m/z peaks for [M-Cl]⁺ and [CF₃]⁺ ions .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Due to its volatility and potential toxicity, use fume hoods and personal protective equipment (PPE). In case of inhalation, relocate to fresh air immediately and administer oxygen if necessary. Skin contact requires thorough rinsing with water for 15 minutes. Store in sealed containers under inert gas (e.g., N₂) to prevent decomposition .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in Diels-Alder reactions?

The electron-withdrawing CF₃ and Cl groups activate the double bond for cycloaddition but introduce steric hindrance. Computational studies (e.g., DFT) predict regioselectivity favoring endo transition states. Experimental validation using substituted dienes (e.g., anthracene) shows accelerated reaction rates compared to non-fluorinated analogs .

Q. What methodologies are effective for quantifying environmental degradation products of this compound?

Advanced oxidation processes (AOPs) like UV/H₂O₂ generate intermediates such as trifluoroacetic acid (TFA) and chlorinated aldehydes. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is used to detect these products at ppb levels. Isotopic labeling (¹³C or ¹⁸O) aids in pathway elucidation .

Q. How can catalytic systems improve the selectivity of this compound synthesis?

Heterogeneous catalysts (e.g., Cr₂O₃/Al₂O₃) enhance HF utilization efficiency and reduce side reactions. Kinetic studies reveal that catalyst pore size affects diffusion rates of intermediates, with mesoporous structures (2–50 nm) showing optimal activity. In situ IR spectroscopy monitors HF consumption and intermediate formation .

Q. What are the thermodynamic challenges in modeling the phase behavior of this compound for industrial applications?

High-precision equations of state (e.g., Helmholtz energy models) are required due to its low critical temperature (~160°C) and pressure (~3.5 MPa). Experimental vapor-liquid equilibrium (VLE) data are fitted using the Peng-Robinson equation, with adjustments for fluorine-induced polarity .

Q. How do structural analogs (e.g., 1,3-dichloropropene) inform toxicity assessments of this compound?

Comparative genomic analysis using in vitro models (e.g., human hepatocytes) identifies metabolic pathways involving cytochrome P450 enzymes. Structure-activity relationship (SAR) models predict higher nephrotoxicity compared to non-fluorinated analogs due to bioaccumulation of fluorine-containing metabolites .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported reaction yields for hydrofluorination processes?

Variability often stems from differences in HF purity or catalyst deactivation. Replicate experiments under controlled conditions (e.g., anhydrous HF, inert atmosphere) are critical. Cross-validation using alternative methods like X-ray photoelectron spectroscopy (XPS) to characterize catalyst surfaces can resolve inconsistencies .

Q. What analytical strategies confirm the absence of cis-trans isomerization during storage?

Periodic analysis via Fourier-transform infrared spectroscopy (FTIR) monitors C=C stretching vibrations (cis: ~1680 cm⁻¹; trans: ~1720 cm⁻¹). Accelerated stability studies (40°C/75% RH for 6 months) combined with Arrhenius modeling predict shelf-life under standard conditions .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.